1-Bromo-3-fluoro-2,4,6-trichlorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-fluoro-2,4,6-trichlorobenzene is an aromatic compound with the molecular formula C6HBrCl3F It is a derivative of benzene, where the hydrogen atoms are substituted by bromine, fluorine, and chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-fluoro-2,4,6-trichlorobenzene can be synthesized through electrophilic aromatic substitution reactions. The process typically involves the bromination, fluorination, and chlorination of benzene derivatives under controlled conditions. For instance, the bromination can be achieved using bromine in the presence of a catalyst like iron(III) bromide, while fluorination and chlorination can be carried out using appropriate halogenating agents .
Industrial Production Methods: Industrial production of this compound involves large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-fluoro-2,4,6-trichlorobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions, where the existing substituents influence the reactivity and position of new substituents on the benzene ring.
Nucleophilic Substitution: The halogen atoms in the compound can be replaced by nucleophiles under suitable conditions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like bromine, chlorine, and fluorine in the presence of catalysts such as iron(III) bromide or aluminum chloride.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, further halogenation can lead to polyhalogenated derivatives, while nucleophilic substitution can yield various substituted benzene compounds .
Scientific Research Applications
1-Bromo-3-fluoro-2,4,6-trichlorobenzene has several applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of medicinal compounds.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-3-fluoro-2,4,6-trichlorobenzene primarily involves its reactivity in electrophilic and nucleophilic substitution reactions. The presence of multiple halogen atoms on the benzene ring influences the electron density and reactivity of the compound, making it a versatile intermediate in organic synthesis . The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
1-Bromo-2,4,5-trifluorobenzene: Similar in structure but with different halogen substitution patterns.
1-Bromo-2,4,6-trifluorobenzene: Another closely related compound with trifluorination instead of mixed halogenation.
1-Bromo-3-fluorobenzene: A simpler analog with fewer halogen substitutions.
Uniqueness: 1-Bromo-3-fluoro-2,4,6-trichlorobenzene is unique due to its specific combination of bromine, fluorine, and chlorine substituents, which confer distinct chemical properties and reactivity patterns compared to other halogenated benzenes. This makes it particularly valuable in specialized synthetic applications and research .
Properties
IUPAC Name |
2-bromo-1,3,5-trichloro-4-fluorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HBrCl3F/c7-4-2(8)1-3(9)6(11)5(4)10/h1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXMZBDHGCZEUDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Br)Cl)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HBrCl3F |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.